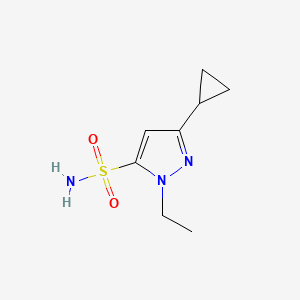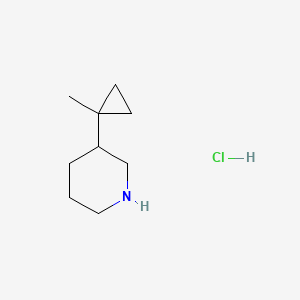
3-(1-Methylcyclopropyl)piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylcyclopropyl)piperidinehydrochloride is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)piperidinehydrochloride involves several steps. One common method includes the condensation of piperidine with 1,3-dihalogen propane in a water-soluble polar aprotic solvent under the action of an alkali compound . This reaction yields N-(3-halide propyl)piperidine, which is then etherified with 3-(4-chlorphenyl)propyl alcohol to form the desired compound . The final step involves reacting the product with hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process typically involves the use of readily available raw materials and simple reaction conditions to ensure scalability and safety . The steps include reduction reactions, esterification, and N-alkylation, followed by substitution reactions in an appropriate solvent medium .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylcyclopropyl)piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylcyclopropyl)piperidinehydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-Methylcyclopropyl)piperidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to physiological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms.
Uniqueness
3-(1-Methylcyclopropyl)piperidinehydrochloride is unique due to its specific structural features, including the presence of a methylcyclopropyl group. This structural modification can influence its chemical reactivity, biological activity, and pharmacological properties, making it distinct from other piperidine derivatives .
Eigenschaften
Molekularformel |
C9H18ClN |
|---|---|
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
3-(1-methylcyclopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H |
InChI-Schlüssel |
XYEBUFCVGDOCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



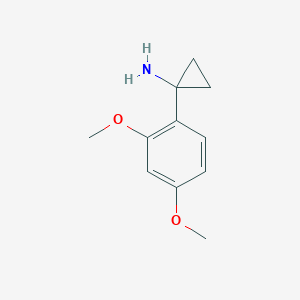
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)
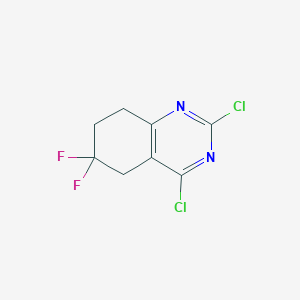
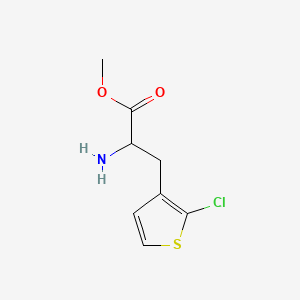
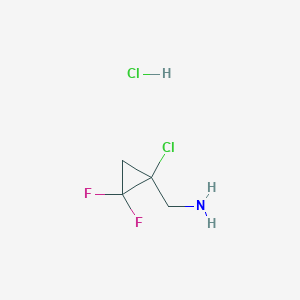

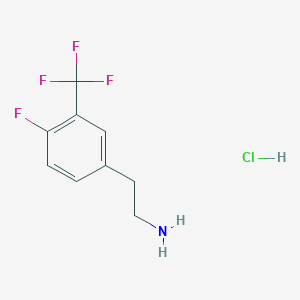
![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
